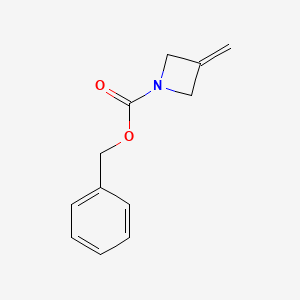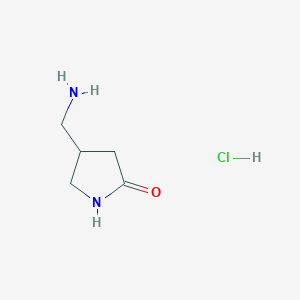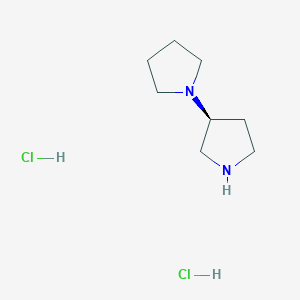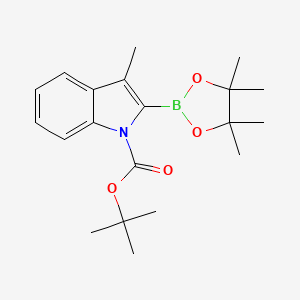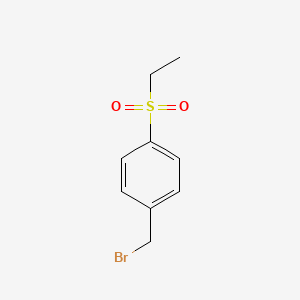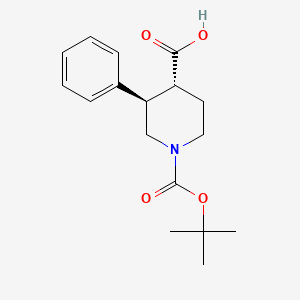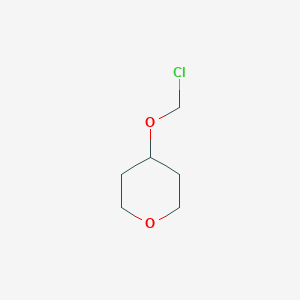
4-(Chloromethoxy)oxane
Vue d'ensemble
Description
4-(Chloromethoxy)oxane is a chemical compound with the CAS Number: 139084-54-1 . It has a molecular weight of 150.6 and its IUPAC name is chloromethyl tetrahydro-2H-pyran-4-yl ether .
Molecular Structure Analysis
The InChI code for 4-(Chloromethoxy)oxane is 1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
1. Bioremediation of Contaminated Waters
Research shows that 1,4-Dioxane, a compound related to 4-(Chloromethoxy)oxane, has been a significant concern in groundwater, surface water, and drinking water due to its toxicological profile and potential public health risks. Advances in bioremediation focus on chemical and physical treatment technologies, with recent studies emphasizing bioremediation and monitoring tools. These efforts aim to change the perception of 1,4-dioxane biodegradability and direct research towards practical needs (Zhang, Gedalanga, & Mahendra, 2017).
2. Advanced Oxidation Processes for Contaminant Destruction
Investigations into the formation of free radical intermediates in advanced oxidation processes (AOPs) have been conducted to enhance the degradation of recalcitrant contaminants like 1,4-dioxane. Studies using electron paramagnetic resonance (EPR) spectroscopy spin trapping identified radicals produced in oxidant solutions, contributing to our understanding of chemical radicals in AOP treatment of aqueous phase contaminants (Cashman et al., 2019).
3. Removal of 1,4-Dioxane from Wastewater
Chemical methods have been evaluated for treating 1,4-dioxane in industrial process wastewaters. Techniques like oxidation with hydrogen peroxide and ferrous iron, as well as chlorine oxidation, have shown effectiveness in oxidizing 1,4-dioxane. This research is crucial for developing efficient methods to handle 1,4-dioxane contamination in industrial wastewater (Klečka & Gonsior, 1986).
4. Synthesis and Thermal Properties of Polysiloxanes
Studies on the synthesis of ferroelectric side chain polysiloxanes, which include derivatives of 1,4-dioxane, have been conducted. These studies explore the mesomorphic behavior and thermal stability of these polysiloxanes, which are significant for materials science and engineering applications (Hsiue & Chen, 1995).
5. Reversible Optical Storage in Polymers
Research on azo polymers for reversible optical storage has included the study of compounds like 1,4-dioxane. These studies have revealed interactions between different polymer groups, offering insights into the design of materials for advanced optical storage technologies (Meng et al., 1996).
Propriétés
IUPAC Name |
4-(chloromethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBRNRBBAFWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethoxy)oxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)


